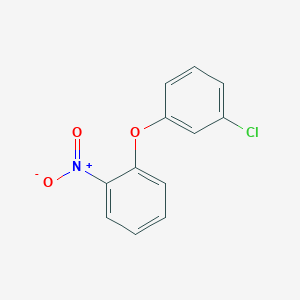

1-(3-Chlorophenoxy)-2-nitrobenzene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(3-Chlorophenoxy)-2-nitrobenzene is an organic compound characterized by a benzene ring substituted with a nitro group (-NO2) and a 3-chlorophenoxy group. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

準備方法

Synthetic Routes and Reaction Conditions: 1-(3-Chlorophenoxy)-2-nitrobenzene can be synthesized through the nitration of 1-(3-chlorophenoxy)benzene. The reaction typically involves treating the starting material with a nitrating agent such as concentrated nitric acid (HNO3) in the presence of sulfuric acid (H2SO4) as a catalyst. The reaction is usually carried out at a controlled temperature to avoid over-nitration.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar nitration techniques. The process may involve continuous flow reactors to ensure consistent quality and yield. Safety measures are critical due to the hazardous nature of the reagents and the exothermic nature of the reaction.

化学反応の分析

Types of Reactions: 1-(3-Chlorophenoxy)-2-nitrobenzene can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine group under certain conditions.

Reduction: The nitro group can be reduced to an amino group using reducing agents like iron and hydrochloric acid.

Substitution: The chlorine atom on the benzene ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

Reduction: Iron (Fe) and hydrochloric acid (HCl).

Substitution: Halogenating agents like bromine (Br2) in the presence of a Lewis acid catalyst.

Major Products Formed:

Amines: Reduction of the nitro group can yield 1-(3-chlorophenoxy)-2-aminobenzene.

Halogenated Compounds: Substitution reactions can produce various halogenated derivatives.

科学的研究の応用

Organic Synthesis

1-(3-Chlorophenoxy)-2-nitrobenzene is utilized as an intermediate in the synthesis of various organic compounds. Its structure allows for further functionalization, making it valuable in creating diverse chemical entities.

- Example of Synthesis : It can be converted into aryl carboxamide derivatives, which have shown potential in therapeutic applications .

Medicinal Chemistry

The compound has been investigated for its biological activities, particularly as a potential anticancer agent. Research indicates that derivatives of this compound can interact with microtubules, similar to known anticancer drugs that target the colchicine site on tubulin .

- Case Study : A study highlighted the synthesis of diphenyl ether derivatives from this compound, demonstrating its role in developing new anticancer agents .

Agrochemicals

This compound has applications in the agrochemical sector, particularly in developing pesticides and herbicides. Its chemical structure allows it to act as a building block for more complex agrochemical products.

- Industrial Use : The compound is used in synthesizing herbicides that target specific plant enzymes, thereby improving crop yields while minimizing environmental impact.

Data Tables

| Application Area | Specific Use Case | Reference |

|---|---|---|

| Organic Synthesis | Precursor for aryl carboxamide derivatives | |

| Medicinal Chemistry | Anticancer agent development | |

| Agrochemicals | Synthesis of herbicides |

Toxicological Insights

While exploring its applications, it is essential to consider the safety profile of this compound. Toxicological studies indicate that compounds in this class may exhibit mutagenic properties under certain conditions; however, the specific genotoxic potential of this compound remains to be fully elucidated .

- Safety Studies : Research has shown varying degrees of toxicity in animal models, highlighting the need for careful handling and assessment during industrial applications.

作用機序

The mechanism by which 1-(3-Chlorophenoxy)-2-nitrobenzene exerts its effects depends on its specific application. For example, in biological systems, it may interact with specific molecular targets such as enzymes or receptors, leading to a cascade of biochemical reactions. The exact pathways involved would depend on the context of its use.

類似化合物との比較

1-(3-Chlorophenoxy)-2-nitrobenzene can be compared with other similar compounds such as:

1-(2-Chlorophenoxy)-2-nitrobenzene: Similar structure but different position of the chlorine atom.

1-(3-Chlorophenoxy)-3-nitrobenzene: Different position of the nitro group.

1-(3-Chlorophenoxy)-4-nitrobenzene: Different position of both the chlorine and nitro groups.

These compounds may exhibit different chemical and biological properties due to the variations in their molecular structures.

Conclusion

This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique chemical properties and reactivity make it a valuable tool in research and development.

生物活性

1-(3-Chlorophenoxy)-2-nitrobenzene (C12H8ClNO3) is an organic compound with significant biological activity, particularly in the fields of toxicology and environmental science. This compound is structurally related to various nitroaromatic compounds, which are known for their diverse biological effects, including mutagenicity and carcinogenicity. Understanding the biological activity of this compound is crucial for assessing its safety and environmental impact.

- Molecular Formula : C12H8ClNO3

- Molecular Weight : 253.65 g/mol

- CAS Number : 52438102

Biological Activity Overview

The biological activity of this compound has been evaluated through various studies focusing on its mutagenic, carcinogenic, and toxicological properties.

Mutagenicity

Research indicates that this compound exhibits weak mutagenic activity in bacterial test systems but not in mammalian cell systems. In vitro studies have shown that it can induce Sister Chromatid Exchanges (SCEs), suggesting a potential for genotoxic effects, although the biological relevance of these findings remains uncertain .

Carcinogenicity

Studies have raised concerns about the carcinogenic potential of this compound. In animal models, exposure has been linked to tumor formation in various organs. Specifically, tumors were observed in the liver of mice and different organs in rats subjected to prolonged exposure . The inconsistent results from genotoxic studies highlight the need for further investigation into the mechanisms behind its carcinogenicity.

Toxicological Studies

Toxicological assessments have provided insights into the safety profile of this compound:

- Acute Toxicity : The LD50 values vary across species, with reports indicating an LD50 of approximately 560 mg/kg in male and female Sprague-Dawley rats. Symptoms of intoxication included reduced appetite, activity, and severe respiratory distress leading to death within a few days post-exposure .

- Chronic Toxicity : In chronic exposure studies, increased liver and kidney weights were noted in mice at low concentrations (1.1 ppm). Histopathological examinations revealed significant organ damage at higher exposure levels .

Case Studies

Several case studies have documented the effects of this compound on various biological systems:

- In Vivo Studies : A study involving intraperitoneal injections in mice demonstrated DNA damage in liver and kidney tissues, reinforcing concerns about its genotoxic potential .

- Skin Sensitization Tests : Tests conducted on guinea pigs indicated a potential for skin sensitization, although results were not conclusive due to methodological limitations .

Summary Table of Biological Activity

| Biological Activity | Findings |

|---|---|

| Mutagenicity | Weak mutagenic activity in bacterial tests; no significant effects in mammalian cells; SCE induction observed. |

| Carcinogenicity | Tumor formation reported in mouse liver and various organs in rats; concerns regarding long-term exposure. |

| Acute Toxicity | LD50 ~560 mg/kg in rats; symptoms include respiratory distress and organ failure. |

| Chronic Toxicity | Increased organ weights at low doses; significant histopathological changes noted. |

| Skin Sensitization | Positive reactions observed in guinea pigs; results inconclusive due to testing limitations. |

特性

IUPAC Name |

1-(3-chlorophenoxy)-2-nitrobenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8ClNO3/c13-9-4-3-5-10(8-9)17-12-7-2-1-6-11(12)14(15)16/h1-8H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOUXCORJALFMHP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)[N+](=O)[O-])OC2=CC(=CC=C2)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。